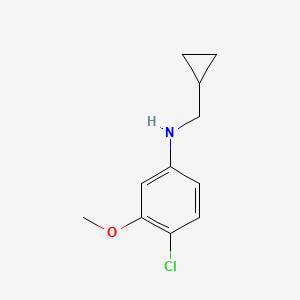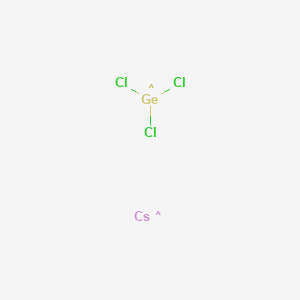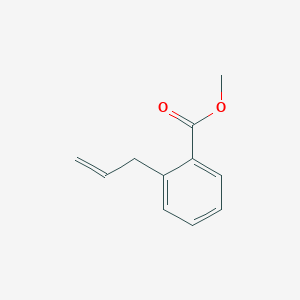
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt): is a complex phospholipid derivative. This compound is characterized by its unique structure, which includes myristoyl groups and glycerol backbones linked through phosphodiester bonds. It is often used in biochemical and biophysical research due to its amphiphilic nature, making it suitable for studying membrane dynamics and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) typically involves multiple steps:
Esterification: Myristic acid is esterified with glycerol to form myristoyl-glycerol derivatives.
Phosphorylation: The hydroxyl group of the glycerol is phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Coupling: The phosphorylated intermediate is then coupled with another myristoyl-glycerol derivative to form the final phospholipid structure.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Using continuous flow reactors for efficient phosphorylation.
Automated Coupling: Automated systems for coupling reactions to ensure consistency and purity.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, replacing the ammonium ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and free fatty acids.
Substitution: Formation of phosphoester derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
Membrane Studies: Used to model biological membranes and study lipid bilayer properties.
Surface Chemistry: Investigated for its behavior at interfaces and in monolayers.
Biology
Cell Membrane Research: Helps in understanding membrane fluidity, permeability, and protein-lipid interactions.
Signal Transduction: Studied for its role in cellular signaling pathways involving phospholipids.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Diagnostics: Used in the development of diagnostic assays involving lipid interactions.
Industry
Cosmetics: Incorporated into formulations for its emollient properties.
Food Industry: Used as an emulsifier in various food products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with lipid bilayers. It integrates into membranes, affecting their fluidity and permeability. The myristoyl groups provide hydrophobic interactions, while the phosphate group interacts with aqueous environments, stabilizing the membrane structure. These interactions influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.
Phosphatidylserine: Contains serine as the head group.
Uniqueness
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) is unique due to its specific myristoyl groups and the presence of an ammonium ion. This structure provides distinct hydrophobic and hydrophilic interactions, making it particularly useful in specialized membrane studies and applications where specific lipid interactions are crucial.
Properties
IUPAC Name |
azanium;2,3-di(tetradecanoyloxy)propyl (2-hydroxy-3-tetradecanoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIYSPDUHVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
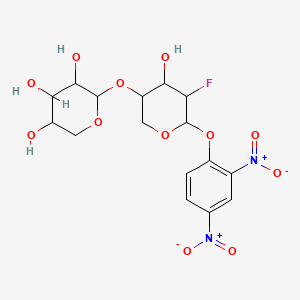
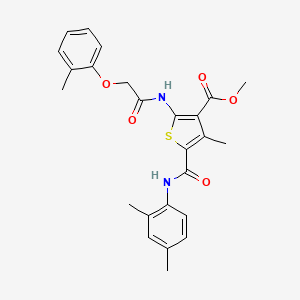
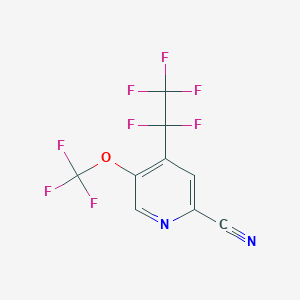

![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
